4-(P-Anisyl)-1,1-dimethylsemicarbazide
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Overview
Description
4-(P-Anisyl)-1,1-dimethylsemicarbazide is an organic compound characterized by the presence of an anisyl group attached to a semicarbazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(P-Anisyl)-1,1-dimethylsemicarbazide typically involves the reaction of p-anisidine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{p-Anisidine} + \text{Dimethylcarbamoyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(P-Anisyl)-1,1-dimethylsemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The anisyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anisyl oxides, while substitution reactions can produce a variety of anisyl derivatives.
Scientific Research Applications
4-(P-Anisyl)-1,1-dimethylsemicarbazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(P-Anisyl)-1,1-dimethylsemicarbazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl alcohol: Shares the anisyl group but differs in the functional group attached to the benzene ring.
4-Anisaldehyde: Contains an anisyl group with an aldehyde functional group.
P-Anisic acid: Anisyl group with a carboxylic acid functional group.
Uniqueness
4-(P-Anisyl)-1,1-dimethylsemicarbazide is unique due to the presence of both the anisyl group and the semicarbazide moiety
Properties
CAS No. |
19088-27-8 |
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Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(dimethylamino)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C10H15N3O2/c1-13(2)12-10(14)11-8-4-6-9(15-3)7-5-8/h4-7H,1-3H3,(H2,11,12,14) |
InChI Key |
JFZIRCYNGYZAJH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC(=O)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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